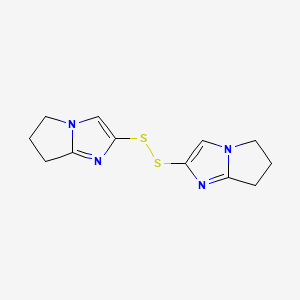
5H-Pyrrolo(1,2-a)imidazole, 2,2'-dithiobis(6,7-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Pyrrolo(1,2-a)imidazole, 2,2’-dithiobis(6,7-dihydro-) is a nitrogen-containing heterocyclic compound. This compound is characterized by its fused ring structure, which includes both pyrrole and imidazole rings. It is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrrolo(1,2-a)imidazole, 2,2’-dithiobis(6,7-dihydro-) typically involves the reaction of imidazole with acrolein in the presence of a catalytic amount of acetic acid. This reaction yields a chiral bicyclic imidazole nucleophilic catalyst . The product can be further purified and separated using kinetic resolution techniques, such as acetylation with immobilized enzymes like Nov435 .
Industrial Production Methods
For industrial-scale production, the synthesis can be scaled up by optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5H-Pyrrolo(1,2-a)imidazole, 2,2’-dithiobis(6,7-dihydro-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives using a mixture of sulfuric and nitric acids.
Reduction: Reduction reactions can convert nitro derivatives back to amino derivatives.
Substitution: The compound can undergo substitution reactions, such as nitration, to form 3-nitro derivatives.
Common Reagents and Conditions
Oxidation: Sulfuric acid and nitric acid are commonly used for nitration reactions.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Various halogenating agents and nitrating mixtures are employed for substitution reactions.
Major Products
Nitro Derivatives: Formed through nitration reactions.
Amino Derivatives: Obtained by reducing nitro derivatives.
Scientific Research Applications
5H-Pyrrolo(1,2-a)imidazole, 2,2’-dithiobis(6,7-dihydro-) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5H-Pyrrolo(1,2-a)imidazole, 2,2’-dithiobis(6,7-dihydro-) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets receptor-interacting protein kinase 1 (RIPK1), inhibiting its activity and thereby preventing necroptosis.
Pathways Involved: By inhibiting RIPK1, the compound interferes with the necroptosis pathway, which is a form of programmed cell death associated with inflammation and disease.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole: Shares a similar fused ring structure and is used in the synthesis of various derivatives.
2-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles: Known for their inhibitory activity against WDR5, a protein involved in cancer.
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole Derivatives: Investigated for their potential as necroptosis inhibitors.
Uniqueness
5H-Pyrrolo(1,2-a)imidazole, 2,2’-dithiobis(6,7-dihydro-) is unique due to its dual functionality as both a nucleophilic catalyst and a potential therapeutic agent. Its ability to inhibit RIPK1 and its applications in organic synthesis distinguish it from other similar compounds .
Properties
CAS No. |
128366-13-2 |
|---|---|
Molecular Formula |
C12H14N4S2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
2-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yldisulfanyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole |
InChI |
InChI=1S/C12H14N4S2/c1-3-9-13-11(7-15(9)5-1)17-18-12-8-16-6-2-4-10(16)14-12/h7-8H,1-6H2 |
InChI Key |
ZQQUBNXDJSIART-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC(=CN2C1)SSC3=CN4CCCC4=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



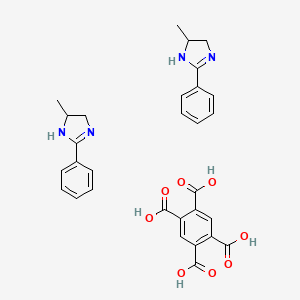
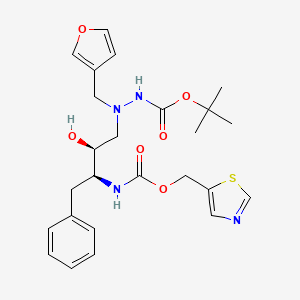
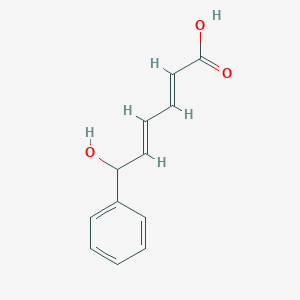
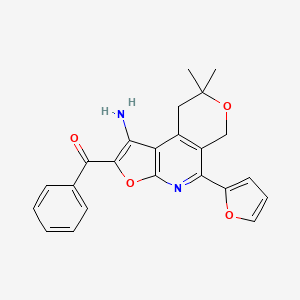
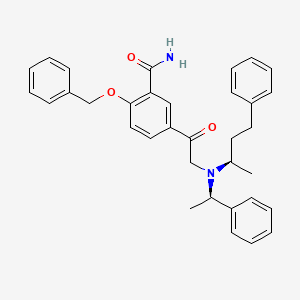

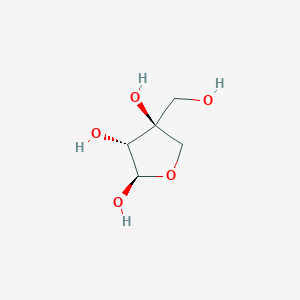
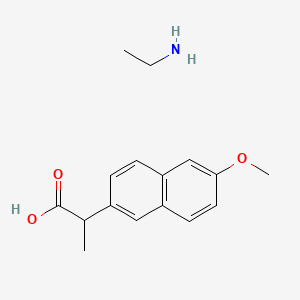
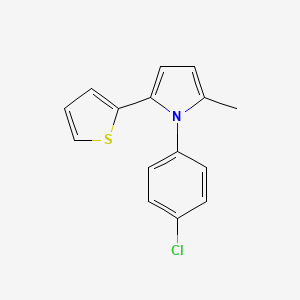
![2-[1-(2-Chlorophenyl)-4,5-dihydro-5-methyl-1H-pyrazol-3-YL]-1,3,3-trimethyl-3H-indolium acetate](/img/structure/B12707626.png)



